molecular formula C12H16BrNO3S B2463220 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine CAS No. 794548-44-0

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine

Cat. No.: B2463220
CAS No.: 794548-44-0
M. Wt: 334.23
InChI Key: XWINZVKIWMFDJV-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further substituted with a 5-bromo-2-methoxy-4-methylphenyl group

Preparation Methods

The synthesis of 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the 5-bromo-2-methoxy-4-methylphenyl sulfonyl chloride.

    Reaction with Pyrrolidine: The sulfonyl chloride is then reacted with pyrrolidine under controlled conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfone derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom and methoxy group can also influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine can be compared with other similar compounds such as:

    1-[(5-Bromo-2-methoxyphenyl)sulfonyl]pyrrolidine: Lacks the methyl group, which can affect its reactivity and binding properties.

    1-[(5-Bromo-2-methylphenyl)sulfonyl]pyrrolidine: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

    1-[(5-Bromo-4-methylphenyl)sulfonyl]pyrrolidine: The position of the methoxy group is different, which can alter its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and selectivity in various applications.

Biological Activity

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine is a sulfonamide derivative characterized by its unique molecular structure, which includes a pyrrolidine ring and a substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research.

  • Molecular Formula : C12H16BrNO3S
  • Molar Mass : 334.23 g/mol
  • CAS Number : 794548-44-0

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, including this compound. The compound has shown promising activity against various bacterial strains, particularly those resistant to conventional antibiotics.

  • Mechanism of Action : The antibacterial action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of essential metabolic pathways.
  • Minimum Inhibitory Concentration (MIC) : In vitro assays indicate that this compound exhibits significant potency against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value comparable to standard antibiotics like vancomycin .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

  • Cell Lines Tested : Various cancer cell lines, including breast and lung cancer cells, have been used to assess the cytotoxic effects of the compound.
  • Results : The compound demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including this compound. The results showed:

  • Staphylococcus aureus : MIC = 0.125 μg/mL
  • Escherichia coli : MIC = 1 μg/mL

These findings suggest that the compound is significantly more effective against Gram-positive bacteria compared to Gram-negative strains .

Study 2: Anticancer Activity

In a series of experiments examining the anticancer effects on human lung carcinoma (A549) and breast cancer (MCF-7) cell lines:

  • A549 Cell Line : IC50 = 15 μM
  • MCF-7 Cell Line : IC50 = 20 μM

The results indicate that the compound could be a candidate for further development as an anticancer agent .

Data Table

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus0.125 μg/mL
AntibacterialEscherichia coli1 μg/mL
AnticancerA549 (Lung Cancer)15 μM
AnticancerMCF-7 (Breast Cancer)20 μM

Properties

IUPAC Name

1-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c1-9-7-11(17-2)12(8-10(9)13)18(15,16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWINZVKIWMFDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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